2-(4-Fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)acetic acid
Description
Properties
IUPAC Name |
2-(4-fluoro-2-methylbenzimidazol-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O2/c1-6-12-10-7(11)3-2-4-8(10)13(6)5-9(14)15/h2-4H,5H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWSQYYWOHAJJOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1CC(=O)O)C=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)acetic acid typically involves the following steps:
Formation of the benzimidazole core: The benzimidazole core can be synthesized by the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the fluoro and methyl groups: The fluoro and methyl substituents can be introduced via electrophilic aromatic substitution reactions using appropriate reagents such as fluorinating agents and methylating agents.
Attachment of the acetic acid moiety: The acetic acid group can be introduced through a nucleophilic substitution reaction, where a suitable acetic acid derivative reacts with the benzimidazole core.
Industrial Production Methods
Industrial production of 2-(4-Fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)acetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The fluoro and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of derivatives related to 2-(4-Fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)acetic acid. For instance, compounds derived from 2-mercaptobenzimidazole have shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentrations (MICs) indicated that certain derivatives exhibited potent antimicrobial effects, with MIC values as low as 1.27 µM against specific strains .
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
| Compound ID | MIC (µM) | Activity Type |
|---|---|---|
| N1 | 1.27 | Gram-positive |
| N8 | 1.43 | Gram-negative |
| N22 | 2.60 | Fungal |
| N18 | 4.53 | Anticancer |
Anticancer Potential
The anticancer properties of compounds related to 2-(4-Fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)acetic acid have been evaluated against various cancer cell lines. Notably, studies have demonstrated that certain derivatives possess IC50 values lower than standard chemotherapeutic agents like 5-Fluorouracil, indicating their potential as effective anticancer agents .
Case Study: Evaluation Against Colorectal Carcinoma
In a study assessing the anticancer activity against human colorectal carcinoma cell line (HCT116), several compounds exhibited remarkable cytotoxicity with IC50 values ranging from 4.53 µM to 9.99 µM. These findings suggest that modifications to the benzimidazole structure can enhance anticancer activity, making it a promising scaffold for further drug development .
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chloro-2-methyl-1H-benzo[d]imidazol-1-yl)acetic acid
- 2-(4-Bromo-2-methyl-1H-benzo[d]imidazol-1-yl)acetic acid
- 2-(4-Iodo-2-methyl-1H-benzo[d]imidazol-1-yl)acetic acid
Uniqueness
2-(4-Fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)acetic acid is unique due to the presence of the fluoro substituent, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making this compound potentially more effective in its applications compared to its chloro, bromo, and iodo analogs.
Biological Activity
2-(4-Fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)acetic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, including its anticancer, antibacterial, and antifungal activities, supported by relevant data tables and case studies.
- Chemical Name : 2-(4-Fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)acetic acid
- Molecular Formula : C10H9FN2O2
- Molecular Weight : 208.19 g/mol
- CAS Number : 1500738-62-4
Anticancer Activity
Recent studies have highlighted the anticancer properties of benzimidazole derivatives, including 2-(4-Fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)acetic acid. These compounds have shown promise in inhibiting various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. The following table summarizes the IC50 values observed in different studies:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.63 | |
| A549 (Lung Cancer) | 12.34 | |
| U937 (Leukemia) | 18.45 |
These results indicate that the compound's activity is comparable to established chemotherapeutic agents.
The mechanism by which 2-(4-Fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)acetic acid exerts its anticancer effects involves the induction of apoptosis in cancer cells. Flow cytometry assays have shown that the compound triggers apoptotic pathways in a dose-dependent manner, leading to increased cell death in treated populations.
Antibacterial Activity
The compound also exhibits notable antibacterial properties against various bacterial strains. The following table presents the minimum inhibitory concentration (MIC) values for selected pathogens:
| Bacterial Strain | MIC (µM) | Activity |
|---|---|---|
| Staphylococcus aureus | 10.5 | Moderate Activity |
| Escherichia coli | 15.0 | Moderate Activity |
| Bacillus subtilis | 8.0 | Good Activity |
These findings suggest that 2-(4-Fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)acetic acid could serve as a potential lead compound for developing new antibacterial agents .
Antifungal Activity
In addition to its antibacterial properties, this compound has shown antifungal activity against common fungal pathogens. The following table summarizes the antifungal activity measured by MIC values:
| Fungal Strain | MIC (µM) | Activity |
|---|---|---|
| Candida albicans | 20.0 | Moderate Activity |
| Aspergillus niger | 25.0 | Moderate Activity |
This suggests that the compound may be effective against opportunistic fungal infections, particularly in immunocompromised patients .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(4-Fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)acetic acid?
- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting imidazole derivatives with chloroacetate esters under basic conditions (e.g., K₂CO₃) at room temperature for 24 hours, followed by purification via column chromatography . Alternative routes use benzaldehyde and ammonium hydroxide in ethanol to form the imidazole core, which is subsequently functionalized with fluoromethyl and acetic acid groups .
Q. Which spectroscopic techniques are essential for structural characterization?
- Methodology :
- FT-IR : Identifies functional groups (e.g., C-F stretch at ~1100 cm⁻¹, carboxylic acid O-H stretch at 2500-3300 cm⁻¹) .
- ¹H/¹³C NMR : Confirms substituent positions (e.g., methyl group at δ ~2.5 ppm, aromatic protons at δ 7.0-8.5 ppm) .
- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion) .
Q. How can researchers verify the purity of synthesized derivatives?
- Methodology : Purity is assessed via melting point analysis (e.g., sharp melting points within 1-2°C range) , analytical HPLC (e.g., C18 column with UV detection at 254 nm) , and elemental analysis (C, H, N content within ±0.3% of theoretical values) .
Advanced Research Questions
Q. How can solvent-free conditions optimize synthesis yields of derivatives?
- Methodology : Friedel-Crafts acylation using Eaton’s reagent (P₂O₅/MeSO₃H) under solvent-free conditions achieves yields of 90-96%. Key parameters include:
- Temperature: 60-80°C for 2-4 hours.
- Stoichiometric use of acylating agents (1.2 equivalents).
- Reaction monitoring via TLC (hexane:ethyl acetate = 3:1) .
Q. What computational strategies predict biological activity of analogs?
- Methodology :
- Molecular Docking : Evaluates binding affinity to targets (e.g., tubulin for anticancer activity). Docking scores < -8 kcal/mol suggest strong interactions .
- DFT Calculations : Predicts electronic properties (e.g., HOMO-LUMO gaps < 4 eV indicate high reactivity) .
Q. How to resolve contradictory spectral data in derivatives?
- Methodology :
- Cross-validate with 2D NMR (e.g., HSQC, HMBC for ambiguous signals).
- Compare experimental data with DFT-calculated NMR shifts (deviation < 0.5 ppm acceptable).
- Re-examine reaction conditions (e.g., catalyst purity, solvent traces) to identify experimental errors .
Q. What strategies enhance aqueous solubility for pharmacological studies?
- Methodology :
- Salt Formation : Sodium or potassium salts via ester hydrolysis (e.g., 1M NaOH at 60°C for 2 hours) .
- Co-solvents : Use DMSO (5-10% v/v) in stock solutions for in vitro assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
